molecular formula C13H14N4O3S B12473804 ({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No.: B12473804
M. Wt: 306.34 g/mol
InChI Key: ORINDTIXILRUBB-UHFFFAOYSA-N
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Description

({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, an acetylamino group, and a sulfanyl-acetic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The acetylamino group is introduced via acetylation of an amine precursor, and the sulfanyl-acetic acid moiety is attached through a thiol-ene reaction or similar thiol-based coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the acetylamino group can form hydrogen bonds with biological molecules. The sulfanyl-acetic acid moiety can participate in redox reactions, influencing cellular pathways and enzyme activities.

Comparison with Similar Compounds

({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid: can be compared to similar compounds such as:

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the acetylamino and acetic acid groups, making it less versatile.

    Acetylamino-phenyl-triazole: Lacks the sulfanyl-acetic acid moiety, reducing its potential for redox reactions.

    Sulfanyl-acetic acid derivatives: Do not contain the triazole ring, limiting their binding capabilities.

This compound’s unique combination of functional groups makes it particularly versatile and valuable for various applications in scientific research.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C13H14N4O3S/c1-8(18)14-10-5-3-9(4-6-10)12-15-16-13(17(12)2)21-7-11(19)20/h3-6H,7H2,1-2H3,(H,14,18)(H,19,20)

InChI Key

ORINDTIXILRUBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)O

Origin of Product

United States

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